Cas no 104995-13-3 (5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne)

5-Amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound featuring a tetrahydroquinoline scaffold with an amino group at the 5-position and a methoxy substituent at the 8-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating amino and methoxy groups enhances its versatility in electrophilic substitution and coupling reactions. Its rigid bicyclic framework offers stability, while the functional groups provide sites for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and hydrogen-bonding capacity. Suitable for controlled reactions under standard laboratory conditions.
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o
ne structure
104995-13-3 structure
商品名:5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne
CAS番号:104995-13-3
MF:C10H12N2O2
メガワット:192.214482307434
CID:6357359
PubChem ID:13734431

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 化学的及び物理的性質

名前と識別子

    • 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne
    • 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-
    • 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
    • 5-amino-8-methoxy-3,4-dihydro-1H-quinolin-2-one
    • 104995-13-3
    • EN300-5195604
    • インチ: 1S/C10H12N2O2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h3-4H,2,5,11H2,1H3,(H,12,13)
    • InChIKey: JIPDODZZPMQXNU-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C(N)=CC=C2OC)CCC1=O

計算された属性

  • せいみつぶんしりょう: 192.089877630g/mol
  • どういたいしつりょう: 192.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

  • 密度みつど: 1.239±0.06 g/cm3(Predicted)
  • ゆうかいてん: 151 °C
  • ふってん: 432.6±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.86±0.20(Predicted)

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5195604-0.05g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
0.05g
$315.0 2025-03-15
Enamine
EN300-5195604-0.25g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
0.25g
$672.0 2025-03-15
Enamine
EN300-5195604-5.0g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
5.0g
$3935.0 2025-03-15
1PlusChem
1P0285J0-2.5g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95%
2.5g
$3350.00 2023-12-26
1PlusChem
1P0285J0-1g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95%
1g
$1740.00 2023-12-26
1PlusChem
1P0285J0-10g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95%
10g
$7277.00 2023-12-26
1PlusChem
1P0285J0-5g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95%
5g
$4926.00 2023-12-26
Enamine
EN300-5195604-2.5g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-5195604-0.5g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
0.5g
$1058.0 2025-03-15
Enamine
EN300-5195604-0.1g
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
104995-13-3 95.0%
0.1g
$470.0 2025-03-15

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 関連文献

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o neに関する追加情報

5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One: A Comprehensive Overview

5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One, also known by its CAS Registry Number 104995-13-3, is a fascinating compound with a unique structure and a wide range of potential applications. This compound belongs to the class of tetrahydroquinolines, which are bicyclic structures composed of a benzene ring fused with a pyridine ring. The presence of an amino group at the 5-position and a methoxy group at the 8-position adds to its functional diversity, making it an interesting target for both academic and industrial research.

The synthesis of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One has been explored through various routes. One common approach involves the use of quinoline derivatives as starting materials. For instance, the reduction of quinoline to form tetrahydroquinoline intermediates is a well-established method. Subsequent functionalization steps, such as nucleophilic substitution or oxidation reactions, can introduce the amino and methoxy groups at the desired positions. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.

The structural features of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One make it a versatile molecule with potential applications in drug discovery. The amino group at position 5 can act as a hydrogen bond donor, enhancing the compound's ability to interact with biological targets. Similarly, the methoxy group at position 8 can influence the molecule's lipophilicity and solubility properties. These characteristics are particularly advantageous in the design of bioactive molecules targeting enzyme inhibition or receptor modulation.

Recent studies have highlighted the potential of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One in anticancer research. Researchers have investigated its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The results suggest that it could serve as a lead compound for developing novel antiproliferative agents.

In addition to its therapeutic potential, 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One has also been explored for its role in material science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For instance, studies have shown that this compound can act as an efficient charge transport material in organic photovoltaic cells (OPVs). The presence of electron-donating groups like the methoxy moiety enhances its ability to facilitate electron transfer processes.

The pharmacokinetic properties of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One have also been extensively studied. Preclinical experiments indicate that it exhibits moderate oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it could be developed into an orally administered drug with minimal systemic toxicity.

In conclusion,5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One, CAS No: 104995–13–3 is a promising compound with diverse applications across multiple fields. Its structural versatility and functional diversity make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its biological and chemical properties,
this compound is poised to play a significant role in advancing both therapeutic and materials science innovations.

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